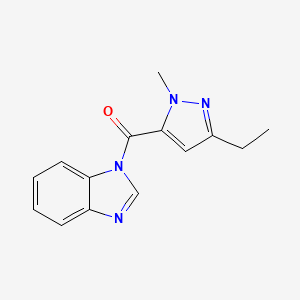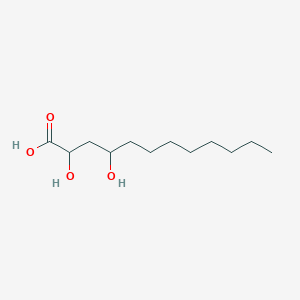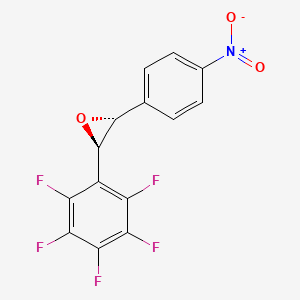
D-Alanyl-O-benzyl-N-methyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanyl-O-benzyl-N-methyl-L-serine: is a synthetic amino acid derivative It is characterized by the presence of an alanyl group, a benzyl-protected hydroxyl group, and a methylated serine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-benzyl-N-methyl-L-serine typically involves the protection of functional groups, followed by coupling reactions. One common method includes:
Protection of the hydroxyl group: on serine using a benzyl group.
Methylation of the amino group: on serine to form N-methyl-L-serine.
Coupling of D-alanine: to the protected and methylated serine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and protecting groups under controlled conditions. This ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: D-Alanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyl protecting group, revealing the free hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Various nucleophiles can be used under basic conditions to substitute the benzyl group.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Free hydroxyl group on serine.
Substitution: Various substituted serine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Alanyl-O-benzyl-N-methyl-L-serine is used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.
Medicine: this compound has potential applications in drug development. It can be incorporated into peptide-based drugs to improve their pharmacokinetic properties, such as stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of novel biomaterials.
Mecanismo De Acción
The mechanism of action of D-Alanyl-O-benzyl-N-methyl-L-serine depends on its incorporation into peptides and proteins. It can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
D-Alanyl-L-serine: Lacks the benzyl and methyl groups, making it less hydrophobic and less sterically hindered.
N-Methyl-L-serine: Lacks the alanyl and benzyl groups, affecting its incorporation into peptides.
O-Benzyl-L-serine: Lacks the alanyl and methyl groups, altering its chemical reactivity and biological activity.
Uniqueness: D-Alanyl-O-benzyl-N-methyl-L-serine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The benzyl group provides protection and hydrophobicity, the methyl group enhances steric hindrance, and the alanyl group allows for peptide coupling. This combination makes it a valuable tool in peptide synthesis and drug development.
Propiedades
Número CAS |
921934-13-6 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12+/m1/s1 |
Clave InChI |
FZFGMPLIFZFUTQ-PWSUYJOCSA-N |
SMILES isomérico |
C[C@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
SMILES canónico |
CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


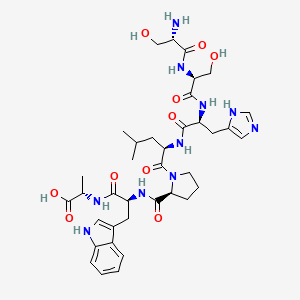
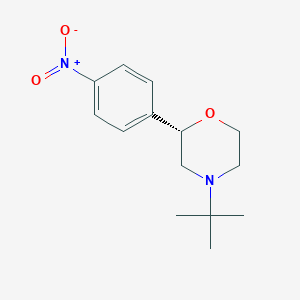
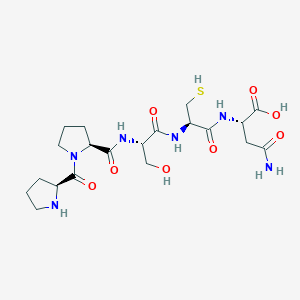
![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
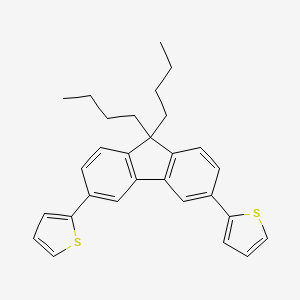
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
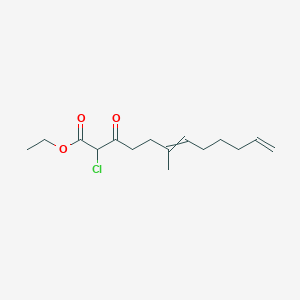
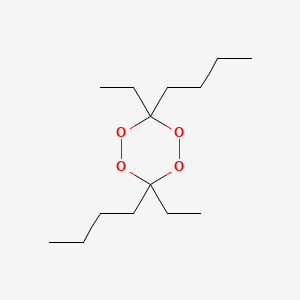
![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)
